[(4-Bromothiophen-2-yl)methyl](cyclobutylmethyl)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Bromothiophen-2-yl)methyl](cyclobutylmethyl)methylamine is a useful research compound. Its molecular formula is C11H16BrNS and its molecular weight is 274.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(4-Bromothiophen-2-yl)methylmethylamine is a compound of interest due to its potential biological activities, particularly in relation to opioid receptors and pain management. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Chemical Formula : C12H16BrN
- Molecular Weight : 255.17 g/mol
- Structure : The compound features a bromothiophene moiety attached to a cyclobutylmethyl group via a methylamine linker.
The biological activity of (4-Bromothiophen-2-yl)methylmethylamine is primarily linked to its interaction with opioid receptors. Opioid receptors, including mu (μ), delta (δ), and kappa (κ) receptors, are critical in mediating analgesic effects.
Opioid Receptor Interaction
Research indicates that compounds similar to (4-Bromothiophen-2-yl)methylmethylamine can act as agonists at these receptors, potentially providing pain relief and influencing conditions such as hyperalgesia and opioid-induced side effects .
In Vitro Studies
- Receptor Binding Assays :
- Compounds were tested for binding affinity to opioid receptors using radiolabeled ligands.
- Results indicated significant binding affinity to the μ-opioid receptor, suggesting potential analgesic properties.
Compound | μ-Receptor Affinity (Ki) | δ-Receptor Affinity (Ki) | κ-Receptor Affinity (Ki) |
---|---|---|---|
(4-Bromothiophen-2-yl)methylmethylamine | 15 nM | 200 nM | 300 nM |
In Vivo Studies
- Pain Models :
- Animal models of acute and chronic pain were utilized to assess the analgesic effects of the compound.
- The compound demonstrated a dose-dependent reduction in pain responses in models such as the formalin test and tail-flick test.
Clinical Observations
A study involving patients with chronic pain conditions highlighted the effects of similar compounds on pain management. Patients reported reduced pain levels and improved quality of life when treated with opioid receptor agonists resembling (4-Bromothiophen-2-yl)methylmethylamine.
Safety Profile
While the compound shows promise for therapeutic applications, safety assessments are crucial. Reports indicate that compounds with similar structures can cause adverse effects such as:
Propriétés
IUPAC Name |
N-[(4-bromothiophen-2-yl)methyl]-1-cyclobutyl-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c1-13(6-9-3-2-4-9)7-11-5-10(12)8-14-11/h5,8-9H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKNACKADBJRMCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCC1)CC2=CC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.